N-Boc-3-(Boc-amino)-D-alanine
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Overview
Description
“N-Boc-3-(Boc-amino)-D-alanine” seems to be a compound that involves Boc (tert-butoxycarbonyl) protection. Boc is a protecting group used in organic synthesis. The Boc group is added to a molecule to prevent unwanted reactions at the amine group12.
Synthesis Analysis
In general, Boc-protected amines can be synthesized from various amines3. A method for the synthesis of amides from N-Boc-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides34.
Molecular Structure Analysis
The molecular structure of Boc-protected amines generally involves a carbamate (OC(O)N) group attached to a tert-butyl group12.
Chemical Reactions Analysis
Boc-protected amines can participate in various chemical reactions. For example, they can be used in the synthesis of amides3. Also, a mild method for the selective deprotection of the N-Boc group has been reported, using oxalyl chloride in methanol5.
Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected amine would depend on the specific compound. For example, 3-(Boc-amino)propyl bromide has a molecular weight of 238.12 g/mol6.
Scientific Research Applications
Solid Phase Synthesis of Polyamides
The solid phase synthesis methodology utilizes N-Boc-3-(Boc-amino)-D-alanine and related compounds for the preparation of sequence-specific DNA binding polyamides. These polyamides, containing N-methylimidazole and N-methylpyrrole amino acids, demonstrate high stepwise coupling yields and are significant for analyzing DNA binding affinity and sequence specificity (Baird & Dervan, 1996).
Synthesis of α-Alkyl-β-(sec-Amino)alanines
N-Boc-3-(Boc-amino)-D-alanine is instrumental in the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring opening reactions. This methodology provides a convenient route to optically pure α-alkyl-β-(sec-amino)alanines, serving as non-protein amino acids for further applications (Olma, Lasota, & Kudaj, 2011).
Selective Nitrolytic Deprotection
Selective nitrolytic deprotection techniques involving N-Boc-3-(Boc-amino)-D-alanine and its derivatives offer a method to deprotect N-Boc-amines and N-Boc-amino acids efficiently. This approach is notable for preserving the configuration of substrates and demonstrates remarkable selectivity, particularly useful in peptide synthesis (Strazzolini, Melloni, & Giumanini, 2001).
Molecular Discrimination by Self-Assembled Capsules
Research involving N-Boc-3-(Boc-amino)-D-alanine derivatives explores their molecular discrimination capabilities when bound to self-assembled cylindrical capsules. This study, using NMR spectroscopy and computational modeling, has implications for understanding the molecular recognition and binding affinities of protected amino acid esters (Hayashida, Šebo, & Rebek, 2002).
Synthesis of Chiral Amino Acid Derivatives
N-Boc-3-(Boc-amino)-D-alanine is also used in the synthesis of chiral amino acid derivatives, which are essential for developing cationic methacrylate polymers. These polymers, containing amino acid-based chiral monomers, demonstrate controlled synthesis, molecular weight, and pH responsiveness, highlighting their potential in biotechnological applications (Kumar, Roy, & De, 2012).
Safety And Hazards
The safety and hazards associated with a Boc-protected amine would depend on the specific compound. For example, 3-Boc-aminopiperidine is a chemical compound that should be handled with appropriate safety measures7.
Future Directions
properties
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(Boc-amino)-D-alanine |
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